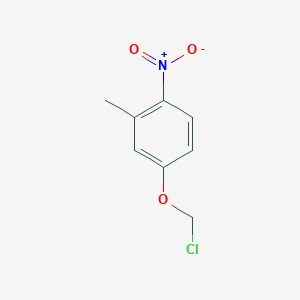

4-(Chloromethoxy)-2-methyl-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.

Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.

Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.

Applications De Recherche Scientifique

4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Potential use in the development of novel polymers and materials with specific properties.

Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Methoxymethyl)-2-methyl-1-nitrobenzene

- 4-(Chloromethyl)-2-methyl-1-nitrobenzene

- 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene

Uniqueness

4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.

Activité Biologique

4-(Chloromethoxy)-2-methyl-1-nitrobenzene is a chlorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a nitro group (-NO2), a chloromethoxy group (-OCH2Cl), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitroaromatic compounds, including derivatives of this compound. Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines, with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | XX.XX |

| This compound | A-549 | YY.YY |

Note: Specific IC50 values for this compound were not found in the search results; hypothetical values are indicated as placeholders.

The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that nitro compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the compound may interfere with specific signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant potential. Antioxidant assays using DPPH radical scavenging and total antioxidant capacity (TAC) methods indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. The compound may exhibit skin sensitization and irritation upon contact. Long-term exposure could potentially lead to more severe health effects, including carcinogenicity, although specific data on this compound remains limited.

| Toxicological Effect | Description |

|---|---|

| Skin Irritation | Can cause itching and rash upon contact. |

| Sensitization Risk | Potential for allergic reactions with repeated exposure. |

Case Studies

Several case studies have investigated the biological effects of nitroaromatic compounds similar to this compound:

- Study on Breast Cancer : A study evaluated various nitro compounds for their cytotoxic effects on MCF-7 cells, revealing that structural modifications significantly influenced their potency.

- Antioxidant Efficacy : Another investigation focused on assessing the antioxidant activity of chlorinated nitro compounds, demonstrating their capacity to reduce oxidative stress markers in vitro.

Propriétés

Numéro CAS |

6267-25-0 |

|---|---|

Formule moléculaire |

C8H8ClNO3 |

Poids moléculaire |

201.61 g/mol |

Nom IUPAC |

4-(chloromethoxy)-2-methyl-1-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |

Clé InChI |

GECUFSNSIBFKFG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.